8-Bromo-4-methylquinazoline
Overview
Description
8-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-methylquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylquinazoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or ethanol.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: 4-Methylquinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
8-Bromo-4-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-4-methylquinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methylquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
8-Fluoro-4-methylquinazoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 8-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
8-bromo-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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